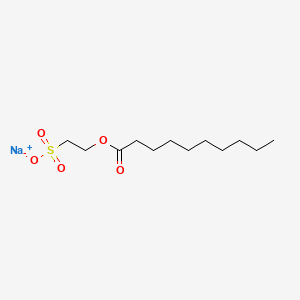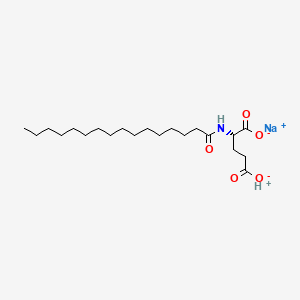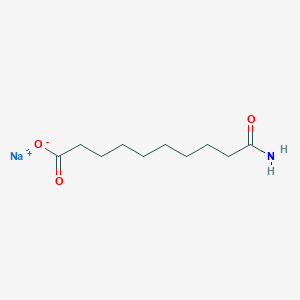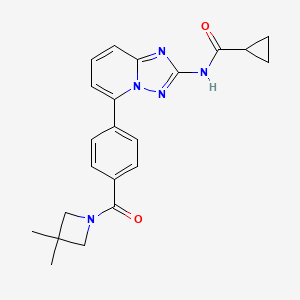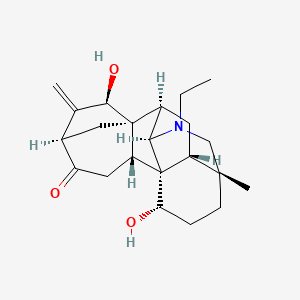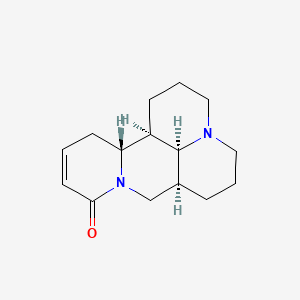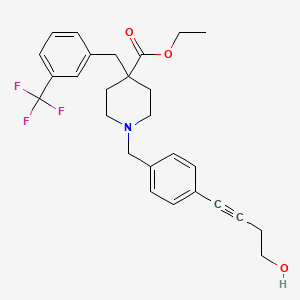
SRI-011381
Vue d'ensemble
Description
SRI-011381: is a novel agonist of the transforming growth factor-beta signaling pathway. It has been primarily investigated for its potential therapeutic applications in treating Alzheimer’s disease. The compound physically targets the lysosome, promoting lysosomal acidification, increasing the breakdown of lysosomal cargo, and improving lysosome resilience to damage .
Applications De Recherche Scientifique
Chemistry: The compound is used as a tool to study the transforming growth factor-beta signaling pathway and its role in cellular processes.
Biology: SRI-011381 is employed in research to understand its effects on lysosomal function and its potential neuroprotective properties.
Medicine: The compound is being investigated for its therapeutic potential in treating Alzheimer’s disease and other neurodegenerative disorders.
Industry: this compound may have applications in the development of new pharmaceuticals targeting lysosomal dysfunction and related diseases .
Mécanisme D'action
SRI-011381 exerts its effects by activating the transforming growth factor-beta signaling pathway. It promotes the phosphorylation of Smad2 and Smad3 proteins, which then translocate to the nucleus to regulate the expression of target genes. This activation leads to increased lysosomal acidification, enhanced breakdown of lysosomal cargo, and improved lysosomal resilience to damage .
Analyse Biochimique
Biochemical Properties
SRI-011381 plays a crucial role in biochemical reactions by activating the TGF-β signaling pathway. This pathway is essential for various cellular processes, including cell growth, differentiation, and apoptosis. This compound interacts with several biomolecules, including TGF-β1, NALP3, collagen-1, and α-SMA. These interactions lead to the activation of TGF-β signaling, which promotes cellular proliferation and differentiation . Additionally, this compound has been shown to enhance lysosomal acidification and improve lysosomal resilience to damage .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been observed to promote the proliferation of pulmonary fibroblasts and increase the expression of TGF-β1, NALP3, collagen-1, and α-SMA . In neuronal cells, this compound reduces cell death and the number of dystrophic neurites induced by amyloid-β, indicating its neuroprotective properties . Furthermore, this compound enhances phagocytosis of amyloid-β by macrophages, suggesting its potential role in modulating immune responses .
Molecular Mechanism
At the molecular level, this compound functions as an agonist of the TGF-β signaling pathway. It binds to and activates TGF-β receptors, leading to the phosphorylation of Smad2/3 proteins . This activation results in the transcription of target genes involved in cell proliferation, differentiation, and apoptosis. This compound also promotes lysosomal acidification and enhances the breakdown of lysosomal cargo, thereby improving lysosomal function and resilience .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. It has been shown to maintain its stability and activity over extended periods, with no significant degradation observed . Long-term studies have demonstrated that this compound can partially repair optic nerve and retinal defects in experimental autoimmune encephalomyelitis mouse models . These findings suggest that this compound has sustained effects on cellular function and can provide long-term benefits in disease models.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mice, a dosage of 30 mg/kg administered every two days for 22 days has been shown to partially repair optic nerve and retinal defects . Higher dosages may lead to toxic or adverse effects, although specific threshold effects and toxicity levels have not been extensively documented. It is essential to optimize the dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its activation of the TGF-β signaling pathway. This activation leads to the upregulation of various genes involved in cell proliferation, differentiation, and apoptosis . Additionally, this compound interacts with enzymes such as NALP3 and proteins like collagen-1 and α-SMA, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It has been shown to physically target lysosomes, promoting lysosomal acidification and enhancing the breakdown of lysosomal cargo . This targeting improves lysosomal function and resilience, contributing to the compound’s overall efficacy in cellular processes.
Subcellular Localization
This compound exhibits specific subcellular localization, primarily targeting lysosomes. This localization is crucial for its activity, as it promotes lysosomal acidification and enhances the breakdown of lysosomal cargo . The compound’s targeting signals and post-translational modifications direct it to lysosomes, where it exerts its effects on cellular function and resilience.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of SRI-011381 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and specific reaction conditions are proprietary and not publicly disclosed in the available literature .
Industrial Production Methods: Industrial production methods for this compound are not explicitly detailed in the available sources. it is likely that the production involves standard pharmaceutical manufacturing processes, including large-scale synthesis, purification, and quality control to ensure high purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions: SRI-011381 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its biological activity.
Substitution: Substitution reactions can occur, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds:
Galunisertib: Another transforming growth factor-beta signaling pathway agonist with potential therapeutic applications in cancer treatment.
LY2109761: A dual inhibitor of transforming growth factor-beta receptor type I and type II, used in cancer research.
Uniqueness of SRI-011381: this compound is unique in its specific targeting of the lysosome and its ability to promote lysosomal acidification and cargo breakdown. This makes it particularly valuable in research focused on lysosomal function and neurodegenerative diseases .
Propriétés
IUPAC Name |
1-benzyl-3-cyclohexyl-1-(piperidin-4-ylmethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O/c24-20(22-19-9-5-2-6-10-19)23(15-17-7-3-1-4-8-17)16-18-11-13-21-14-12-18/h1,3-4,7-8,18-19,21H,2,5-6,9-16H2,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOPAJNGRAPFKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N(CC2CCNCC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




